![molecular formula C9H12O2 B13008970 2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
2-{Spiro[3.3]heptan-2-ylidene}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Spiro[3.3]heptan-2-ylidene}acetic acid is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane moiety is a bicyclic system where two rings share a single carbon atom, creating a rigid and strained structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with acetic acid can be achieved through various organic reactions, such as esterification or acylation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-{Spiro[3.3]heptan-2-ylidene}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Spirocyclic acids: Other spirocyclic compounds with carboxylic acid functionalities.
Uniqueness: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is unique due to its specific spirocyclic structure combined with the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-spiro[3.3]heptan-2-ylideneacetic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h4H,1-3,5-6H2,(H,10,11) |
Clave InChI |
PRUOLHNUUKZFRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(=CC(=O)O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



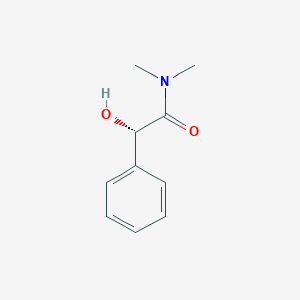
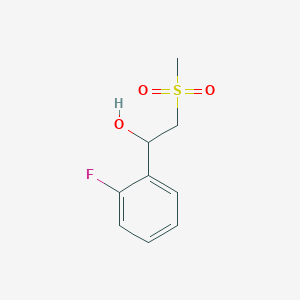

![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
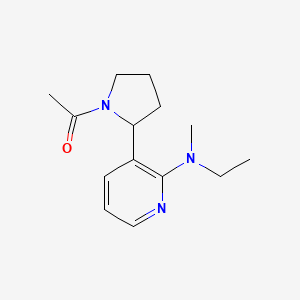
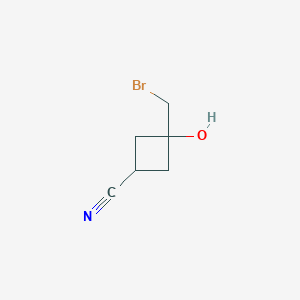
![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
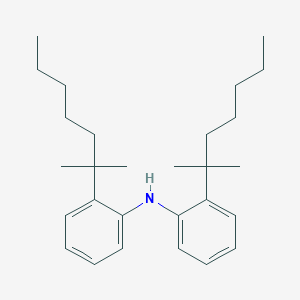
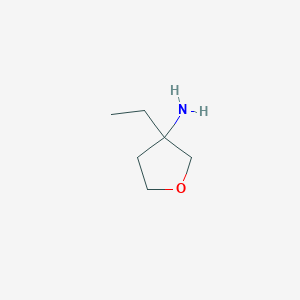
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
